Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate
Description
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS: 178611-06-8) is a synthetic cinnamate ester derivative characterized by a benzyloxy group and two methoxy substituents on the phenyl ring. Its structure combines lipophilic (benzyloxy, methoxy) and polar (acrylate ester) functionalities, making it relevant for applications in medicinal chemistry, materials science, and synthetic intermediates. The compound’s extended conjugation system and steric bulk from the benzyloxy group influence its physicochemical properties, including solubility, stability, and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(3,5-dimethoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZGNPDSLCFAN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid like sulfuric acid to yield the ester.
Another approach involves the use of acrylate derivatives, where the acrylate is reacted with the appropriate phenyl-substituted alcohol under basic conditions to form the desired ester. This method often employs catalysts such as sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated esters.
Substitution: Phenyl ethers with different substituents.
Scientific Research Applications
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate is an organic compound with the molecular formula C20H22O5 and a molecular weight of approximately 358.39 g/mol. This compound, characterized by an ethyl ester group and a substituted phenyl ring, is investigated for its potential biological activities, which makes it a candidate for pharmaceutical applications. The presence of methoxy and benzyloxy substituents contributes to its unique properties.
Scientific Research Applications
This compound is a chemical compound with diverse applications in scientific research. It is used as an intermediate in synthesizing various organic compounds. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It has been explored for potential therapeutic applications in drug development and is utilized in producing specialty chemicals and materials.
This compound exhibits various biological activities that make it a candidate for pharmaceutical applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although detailed mechanisms of action are still under investigation. The presence of methoxy groups is often associated with enhanced bioactivity in phenolic compounds.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties: Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. This inhibition is associated with reduced inflammation and tumor growth.
- Selective Estrogen Receptor Modulation: Some derivatives act as selective estrogen receptor downregulators (SERDs), which may be beneficial in treating hormone-dependent cancers.
- Anti-inflammatory Effects: The compound's structural features suggest potential anti-inflammatory properties, likely due to its interaction with COX enzymes.
In Vitro Studies
A study investigating the biological activity of related compounds found that they effectively inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the inhibition of COX enzymes and modulation of estrogen receptors, leading to reduced cell viability and increased apoptosis in cancer cells.
Case Study: Anticancer Activity
In a specific case study involving this compound, researchers evaluated its effects on human breast cancer cell lines. The results indicated a significant decrease in cell proliferation rates at concentrations above 10 µM, with an IC50 value suggesting potent activity against these cells. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Chemical Reactions
Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate undergoes various chemical reactions:
- Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: The ester group can be reduced to the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in (E)-3-Arylacrylates
The following table summarizes key analogs and their properties:
Key Observations:
Substituent Effects on Polarity: The benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl-bearing analogs like caffeic acid, which is highly polar due to its 3,4-dihydroxy groups . This difference impacts solubility; caffeic acid is water-soluble, whereas the target compound likely requires organic solvents.
Synthetic Yields and Methods: Triazole-linked analogs (e.g., compound 10e ) achieve higher yields (68%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas simpler acrylates like 12a show lower yields (24%) due to steric challenges.
Thermal Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 10e (150–151°C) has a rigid trifluoromethylphenyl-triazole group, whereas caffeic acid decomposes at 223–225°C due to hydrogen bonding from hydroxyl groups .
Biological Activity
Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C20H22O5
CAS Number: 178611-06-8
Molecular Weight: 342.39 g/mol
IUPAC Name: Ethyl (E)-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)acrylate
The compound features an ethyl ester group attached to an acrylate moiety, which is further substituted with a benzyloxy group and two methoxy groups on the phenyl ring. This unique structure contributes to its bioactivity.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of microorganisms. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .
- Anticancer Properties: There is growing evidence that this compound may possess anticancer effects. Studies have suggested that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of inflammatory mediators.
- Reactive Oxygen Species (ROS) Modulation: this compound may also modulate oxidative stress levels within cells, contributing to its protective effects against oxidative damage .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of similar compounds, including this compound. The results indicated that this compound exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cell lines by inducing apoptosis at concentrations ranging from 10 to 50 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Q & A
Q. What are the optimal synthetic routes for Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate, and how can reaction yields be improved?
A common method involves condensation reactions of substituted benzaldehydes with acrylate derivatives under acidic catalysis. For example, refluxing 4-(benzyloxy)-3,5-dimethoxybenzaldehyde with ethyl acrylate in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography, can yield the target compound . To optimize yields, consider:
- Catalyst screening : Test alternatives to acetic acid (e.g., piperidine or Lewis acids).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates.
- Temperature control : Gradual heating (60–80°C) prevents side reactions like polymerization of the acrylate moiety.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : Use H and C NMR to verify the (E)-stereochemistry of the acrylate group (characteristic coupling constant Hz for trans protons) and substituent positions on the aromatic ring .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of molecular geometry .
Q. How should this compound be stored to ensure long-term stability?
Store sealed under inert gas (argon or nitrogen) at C in a desiccated environment to prevent hydrolysis of the ester group or oxidation of the benzyloxy moiety . Pre-pack aliquots to avoid repeated freeze-thaw cycles.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?
The benzyloxy and dimethoxy groups are critical for lipid solubility and target binding. For example:
- Benzyloxy group removal : Reduces affinity for hydrophobic enzyme pockets (e.g., cyclooxygenase-2 inhibition, as seen in benzophenone analogues) .
- Methoxy positional isomers : 3,5-substitution maximizes steric and electronic effects on aromatic ring reactivity, as shown in related acrylate derivatives .
- Ester hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid in vivo, altering pharmacokinetics .
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The acrylate group’s electron-deficient double bond is a key reactive site .
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like tyrosinase or COX-2, leveraging the compound’s similarity to bioactive benzophenones .
Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting NMR or HPLC results)?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., acetic acid during synthesis) .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste if chlorinated solvents are used .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously, as slight variations can significantly impact yields in multi-step syntheses .
- Biological assays : Prioritize assays measuring IC values against inflammation-related enzymes (COX-2, LOX) or antioxidant activity (DPPH radical scavenging) to align with the compound’s structural motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
